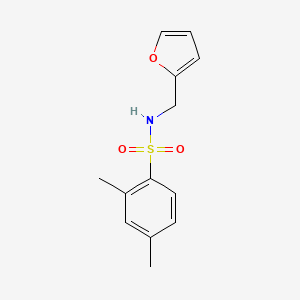

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

Description

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a furan-2-ylmethyl group attached to the sulfonamide nitrogen and a 2,4-dimethylbenzene ring as the aryl component. For instance, it serves as a precursor or intermediate in the synthesis of heterocyclic compounds such as diazepines () and tetrazole derivatives (). Its structural features, including the electron-rich furan ring and the steric bulk of the dimethylbenzene group, influence its reactivity and interactions in biological systems. The compound’s synthesis typically involves substitution or reductive amination reactions, as demonstrated in the preparation of diazepine derivatives () and ADAM17 inhibitors ().

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-10-5-6-13(11(2)8-10)18(15,16)14-9-12-4-3-7-17-12/h3-8,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWDYBDUJWHDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide with sulfonamide derivatives and related compounds in terms of structural features , synthetic pathways , biological activity , and physical properties .

Structural Analogues with Modified Aryl or Heterocyclic Groups

Physical and Crystallographic Properties

- Torsional Flexibility: this compound’s conformational flexibility is intermediate between chloro-substituted analogues ().

- Solubility : Bulkier derivatives (e.g., naphthofuran in ) show reduced solubility in polar solvents compared to the parent compound.

Biological Activity

N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring linked to a 2,4-dimethylbenzenesulfonamide backbone. The sulfonamide group is characterized by the structure , where represents organic substituents. This unique combination of functional groups may contribute to its chemical reactivity and biological properties.

This compound exerts its biological effects primarily through enzyme inhibition. The mechanism involves binding to the active sites of specific enzymes, thereby blocking their activity. The furan ring and sulfonamide group are crucial for its binding affinity and specificity.

Antiparasitic Activity

Similar sulfonamide compounds have shown promise in treating neglected tropical diseases such as Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei. For instance, studies have demonstrated that analogs of related compounds can effectively inhibit the replication of T. brucei with low micromolar EC50 values . While direct studies on this compound are sparse, its structural similarities suggest it may possess similar antiparasitic properties.

Case Studies and Experimental Data

- Antimicrobial Properties : A study on structurally related sulfonamides revealed significant antimicrobial activity against various bacterial strains, indicating that this compound may also exhibit such properties.

- Enzyme Inhibition Assays : Preliminary assays suggest that compounds with sulfonamide functionalities can inhibit key enzymes involved in metabolic pathways. For example, the inhibition of nitric oxide synthase (NOS) has been documented for related compounds, suggesting potential therapeutic applications .

- Structure-Activity Relationship (SAR) : Research into the structure-activity relationships of sulfonamides indicates that modifications in the aromatic rings can significantly affect biological activity. This provides a pathway for optimizing this compound for enhanced efficacy against targeted enzymes or pathogens .

Data Table: Comparison of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide?

The compound is typically synthesized via sulfonylation of 2,4-dimethylbenzenesulfonyl chloride with furfurylamine. Key steps include:

- Reaction conditions : Use chloroform as a solvent at 0–5°C during sulfonyl chloride formation to minimize side reactions .

- Purification : Recrystallization from ethanol or ethanol-water mixtures improves yield and purity .

- Yield optimization : Stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine) and slow addition of reagents reduce byproducts .

Advanced: How can computational modeling guide the design of derivatives with enhanced TRPM8 antagonism?

Molecular docking studies using TRPM8 channel structures (PDB ID: 6NR7) can predict binding affinities. Key steps:

- Ligand preparation : Optimize the geometry of this compound using DFT (e.g., B3LYP/6-31G*) .

- Docking software : AutoDock Vina or Schrödinger Suite evaluates interactions with TRPM8’s transmembrane domains .

- Validation : Compare computational results with in vitro calcium flux assays to refine models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the sulfonamide linkage (δ ~7.5 ppm for NH) and furan methylene protons (δ ~4.2–4.5 ppm) .

- IR : Sulfonyl group vibrations (asymmetric S=O stretch at ~1350 cm, symmetric at ~1150 cm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] at m/z 294.08) .

Advanced: How do crystal packing interactions influence its physicochemical stability?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : N–H···O(S) bonds (2.0–2.2 Å) form 1D chains, enhancing thermal stability up to 180°C .

- Torsional angles : The gauche conformation (C–SO–NH–C torsion ~44–48°) minimizes steric clashes between methyl and furan groups .

- Packing analysis : Use Mercury or OLEX2 to visualize π-π interactions between aromatic rings (centroid distances ~3.8 Å) .

Basic: What methods assess the compound’s purity and enantiomeric integrity?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities .

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) if stereocenters are present .

- Melting point : Sharp melting points (e.g., 145–147°C) indicate high crystallinity .

Advanced: How to resolve contradictions in reported biological activity data?

- Assay standardization : Use TRPM8-overexpressing HEK293 cells with calcium imaging (Fluo-4 AM) for consistent IC measurements .

- Control compounds : Include known TRPM8 antagonists (e.g., AMTB) to validate experimental setups .

- Statistical validation : Apply ANOVA to compare replicates and identify outliers .

Basic: What are the key safety considerations during synthesis?

- Chlorosulfonic acid handling : Use cold traps and fume hoods to mitigate HCl gas release .

- Waste disposal : Neutralize sulfonic acid derivatives with sodium bicarbonate before disposal .

Advanced: How do substituent modifications affect solubility and bioavailability?

- LogP optimization : Introduce polar groups (e.g., –OH, –CN) on the benzene ring to reduce logP from ~3.5 to ~2.0, improving aqueous solubility .

- Prodrug strategies : Esterify the sulfonamide group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Basic: What crystallographic software is recommended for structure refinement?

- SHELX suite : SHELXL refines hydrogen bonding and displacement parameters with high precision .

- Validation tools : PLATON checks for missed symmetry and validates hydrogen-bond geometry .

Advanced: How to design SAR studies for TRPM8 antagonism?

- Analog synthesis : Replace the furan group with thiophene or pyridine and vary methyl substituents on the benzene ring .

- Activity testing : Compare IC values across analogs using patch-clamp electrophysiology for functional validation .

- Meta-analysis : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.